7-bromo-3-(hydroxyamino)indol-2-one
Description
7-Bromo-3-(hydroxyamino)indol-2-one is a halogenated indol-2-one derivative characterized by a bromine atom at position 7 and a hydroxyamino (-NHOH) group at position 2. Its molecular structure (Fig. 1) combines a bicyclic indole scaffold with electrophilic and nucleophilic functional groups, making it a candidate for diverse biological and chemical applications. Notably, it exhibits inhibitory activity against arachidonate 5-lipoxygenase (5-LOX), with reported IC50 values of 1.7 μM, 3.6 μM, and 5.8 μM in different assays .
Properties
IUPAC Name |
7-bromo-3-(hydroxyamino)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(12)7(4)11-13/h1-3,13H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMHKINJNQGDDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C(=C1)Br)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)N=C2C(=C1)Br)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions to form indoles . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The hydroxyamino group can be introduced through hydroxylamine derivatives under controlled conditions .
Chemical Reactions Analysis
7-bromo-3-(hydroxyamino)indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Scientific Research Applications
7-bromo-3-(hydroxyamino)indol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 7-bromo-3-(hydroxyamino)indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily due to its ability to bind to and modulate the activity of enzymes and receptors involved in various cellular processes. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Indol-2-one Derivatives
Structural Analogues
Table 1: Key Structural Features of 7-Bromo-3-(hydroxyamino)indol-2-one and Related Compounds
Physicochemical and Electrochemical Properties
- Electrochemical Behavior: Indol-2-one derivatives undergo oxidation at the indole ring, influenced by pH. For example, this compound may exhibit enhanced oxidation in basic media due to deprotonation of the hydroxyamino group, similar to isatin derivatives .
- Solubility and Stability: The hydroxyamino group increases polarity but may reduce stability under acidic conditions due to protonation .
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